1,2-Dicyclohexylethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94064. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

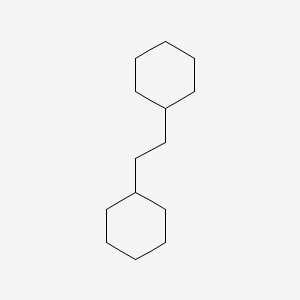

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLVSWYGUFGDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186860 | |

| Record name | 1,2-Dicyclohexylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3321-50-4 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[cyclohexane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dicyclohexylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dicyclohexylethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dicyclohexylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dicyclohexylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Dicyclohexylethane physical and chemical properties

An In-depth Technical Guide to 1,2-Dicyclohexylethane: Properties, Synthesis, and Applications

Introduction: The this compound Scaffold

This compound (C14H26) is a saturated hydrocarbon featuring a central ethane bridge connecting two cyclohexane rings.[1][2] While the parent compound itself has applications in specialized lubricants and solvents due to its high thermal stability, its true significance in modern chemistry lies in the versatile molecular scaffold it provides.[3] By introducing functional groups, the this compound core is transformed into a powerful building block for complex molecules, particularly in the realm of asymmetric synthesis.[3] Its rigid, well-defined three-dimensional structure allows for precise spatial orientation of appended chemical moieties, a critical feature for controlling stereochemistry in chemical reactions.[3] This guide offers a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, conformational analysis, and the pivotal role of its derivatives in advanced chemical applications, particularly for researchers in drug discovery and development.

PART 1: Physicochemical and Spectroscopic Data

A foundational understanding of a molecule begins with its fundamental physical and chemical properties. These data are essential for experimental design, safety assessments, and analytical characterization.

Core Properties

The intrinsic properties of this compound are summarized below. These values are critical for predicting its behavior in various physical states and solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆ | PubChem[1] |

| Molecular Weight | 194.36 g/mol | PubChem[1] |

| CAS Number | 3321-50-4 | PubChem[1] |

| IUPAC Name | 2-cyclohexylethylcyclohexane | PubChem[1] |

| Density | 0.858 g/cm³ | BOC Sciences[] |

| Appearance | Data not consistently available; likely a liquid at STP | Inferred |

| Boiling Point | Data available in subscription databases | PubChem[1], NIST[5] |

| Melting Point | Data available in subscription databases | PubChem[1], NIST[5] |

| XLogP3 | 6.8 | PubChem[1] |

Spectroscopic Profile

Spectroscopic data is vital for the structural elucidation and purity assessment of this compound. While comprehensive public spectra for the parent compound are limited, data for its derivatives are available and provide insight into the core structure's spectral characteristics. Key analytical techniques include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, the ¹³C NMR spectrum of a related diketone, 1,2-dicyclohexan-2-one-1-ylethane, has been documented.[6] The Kovats Retention Index, a parameter used in gas chromatography, has been experimentally determined on various column types, aiding in its identification in complex mixtures.[1]

PART 2: Synthesis and Reactivity

The utility of the this compound scaffold is intrinsically linked to its synthesis and the reactivity of its functionalized analogues.

Synthesis Protocol: Catalytic Hydrogenation

The most direct and widely employed method for synthesizing this compound is the catalytic hydrogenation of aromatic precursors such as stilbene or diphenylacetylene.[3] This process saturates the aromatic rings, converting them into cyclohexane moieties.

Expert Insight: The choice of catalytic hydrogenation is driven by its efficiency and high yield. The selection of catalyst (e.g., Palladium, Platinum, or Rhodium on a carbon support) and reaction conditions (temperature, pressure) is critical for achieving complete saturation without undesirable side reactions. This method represents a robust and scalable pathway to the core scaffold.

Workflow: Synthesis of this compound

Caption: Synthesis via catalytic hydrogenation of stilbene.

Chemical Reactivity and Functionalized Derivatives

While the parent alkane is relatively inert, its functionalized derivatives are of immense importance. The introduction of hydroxyl (-OH) or amine (-NH₂) groups transforms the scaffold into valuable chiral auxiliaries and ligands.

-

(1R,2R)- or (1S,2S)-1,2-Dicyclohexylethane-1,2-diol (DICHED): This C₂-symmetrical diol is a highly effective chiral director, particularly in Matteson homologation reactions, which are crucial for the stereocontrolled synthesis of complex molecules.[7]

-

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: Analogues like this chiral diamine are employed as ligands in catalytic processes to produce enantiomerically pure compounds, a cornerstone of modern pharmaceutical development.[3][8]

The rigidity of the dicyclohexyl backbone locks the functional groups into a specific spatial arrangement, which is key to inducing high levels of stereoselectivity in chemical transformations.

PART 3: Conformational Analysis

For disubstituted cyclohexanes, conformational analysis is paramount to understanding their reactivity and physical properties. The relative orientation of the two cyclohexane rings and their substituents dictates the molecule's overall energy and shape.

Cis/Trans Isomerism

This compound can exist as cis and trans stereoisomers, depending on whether the ethyl-cyclohexyl groups are on the same or opposite sides of the ring's plane. Each of these isomers exists as an equilibrium of two chair conformations.

Chair Conformations and Stability

The chair conformation is the most stable arrangement for a cyclohexane ring. For a 1,2-disubstituted cyclohexane, the substituents can be in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Expert Insight: The stability of a given conformer is dictated by steric hindrance. Axial substituents experience unfavorable 1,3-diaxial interactions, which are sterically demanding. Therefore, the most stable conformation will be the one that places the largest substituents in the equatorial positions. For trans-1,2-dicyclohexylethane, the diequatorial conformer is overwhelmingly favored over the diaxial conformer.[9][10] This energetic preference is a defining feature of its structure.

Conformational Equilibrium of trans-1,2-Dicyclohexylethane

Caption: Energetic preference for the diequatorial conformer.

PART 4: Applications and Safety

Applications in Drug Discovery

The rigid dicyclohexylethane scaffold is a "privileged" structure in medicinal chemistry.[3] Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. By decorating the this compound core with various functional groups, chemists can generate libraries of diverse compounds for screening against biological targets. The stereochemical control afforded by its chiral derivatives is particularly valuable for creating single-enantiomer drugs, which often have improved efficacy and reduced side effects compared to racemic mixtures.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (H302).[1][11]

-

GHS Classification: Acute Toxicity, Oral (Category 4).[1][11]

-

Precautionary Statements: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[12][13] Avoid ingestion and ensure adequate ventilation. In case of contact, wash skin thoroughly.[12] If swallowed, seek immediate medical attention.[12] Researchers should always consult the full Safety Data Sheet (SDS) before use.

References

- This compound | 3321-50-4 | Benchchem. (n.d.).

-

This compound | C14H26 | CID 76838 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

1,2-dicyclohexyl-1,2-ethanediol - 120850-92-2. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

1,2-Dicyclohexan-2-one-1-ylethane. (n.d.). SpectraBase. Retrieved from [Link]

-

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol | C14H26O2 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1,2-Dicyclohexyl-ethane-1,2-diol | C14H26O2 | CID 4424117 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

- Bojaryn, K. (n.d.). Research while affiliated with University of Duisburg-Essen and other places.

-

1,2-dicyclohexyl-1,2-ethanedione. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

GHS 11 (Rev.11) SDS Word CAS: 3321-50-4 Name: this compound. (n.d.). XiXisys. Retrieved from [Link]

-

This compound (C14H26). (n.d.). PubChemLite. Retrieved from [Link]

-

SAFETY DATA SHEET. (2009, October 6). Fisher Scientific. Retrieved from [Link]

-

Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. (2013, October 28). YouTube. Retrieved from [Link]

-

Safety Data Sheet: 1,2-Dimethoxyethane. (n.d.). Carl ROTH. Retrieved from [Link]

-

4.8 Conformations of Disubstituted Cyclohexanes. (2023, September 20). OpenStax. Retrieved from [Link]

-

Conformations of 1,2- disubstituted cyclohexanes. (2021, October 19). YouTube. Retrieved from [Link]

- This compound-1,2-DIONE. (n.d.). FDA Global Substance Registration System.

-

Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. (2015, July 29). ResearchGate. Retrieved from [Link]

-

4.8: Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

1,2,3,4,5,6,7,8-Octahydroacridine | C13H17N - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound | C14H26 | CID 76838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C14H26) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 5. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | C14H28N2 | CID 50999347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3321-50-4 Name: this compound [xixisys.com]

- 12. Page loading... [guidechem.com]

- 13. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,2-Dicyclohexylethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dicyclohexylethane is a hydrocarbon consisting of two cyclohexane rings connected by an ethane bridge. Its structural characteristics, particularly its stereoisomerism and conformational flexibility, make it a molecule of significant interest in various fields of chemistry. The defined three-dimensional arrangement of its cyclohexane rings provides a rigid and predictable scaffold, which is valuable in the design of more complex molecules.[1] This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, offering insights for its application in research and development.

Derivatives of this compound, such as this compound-1,2-diol (DICHED), are utilized as chiral auxiliaries in asymmetric synthesis, highlighting the importance of understanding the stereochemical nuances of the parent structure.[2][3][4] The thermal stability and low viscosity index of the parent compound also make it a candidate for specialized lubricants and solvents.[1]

Stereoisomerism in this compound

The presence of two stereogenic centers at the points of attachment of the cyclohexane rings to the ethane bridge gives rise to stereoisomerism in this compound. Specifically, it can exist as a pair of enantiomers and a meso compound.

Configurational Isomers

This compound has two chiral centers, leading to the possibility of different spatial arrangements of the cyclohexyl groups. This results in the following configurational isomers:

-

trans-1,2-Dicyclohexylethane: This isomer exists as a pair of enantiomers, (1R,2R)-1,2-dicyclohexylethane and (1S,2S)-1,2-dicyclohexylethane. In these isomers, the two cyclohexyl groups are on opposite sides of the plane of the central carbon-carbon bond.

-

cis-1,2-Dicyclohexylethane: This isomer is a meso compound. Although it contains two chiral centers, it possesses an internal plane of symmetry, making it achiral and optically inactive.[5][6] In the cis isomer, the two cyclohexyl groups are on the same side of the ethane bridge.

The distinction between these configurational isomers is fundamental, as they are diastereomers of each other and exhibit different physical and chemical properties.[5][6]

Conformational Analysis

The overall shape and energy of this compound are determined by the conformations of both the central ethane bridge and the two cyclohexane rings.

Conformation of the Ethane Bridge

Rotation around the central carbon-carbon bond of the ethane bridge leads to different staggered conformations:

-

Anti Conformation: In this arrangement, the two cyclohexyl groups are positioned 180° apart from each other when viewed down the central C-C bond (a dihedral angle of 180°). This is generally the most stable conformation as it minimizes steric hindrance between the bulky cyclohexyl groups.

-

Gauche Conformation: In this conformation, the cyclohexyl groups have a dihedral angle of approximately 60° relative to each other.[7][8] This arrangement introduces steric strain due to the proximity of the two rings, making it less stable than the anti conformation.

The energy difference between the anti and gauche conformers dictates the conformational equilibrium of the molecule. For unsubstituted this compound, the anti conformer is significantly favored.

Conformation of the Cyclohexane Rings

Each cyclohexane ring in this compound can adopt several conformations, with the chair conformation being the most stable.

-

Chair Conformation: This is the lowest energy conformation for a cyclohexane ring, as it minimizes both angle strain and torsional strain. In this compound, both rings will predominantly exist in the chair form.

-

Boat and Twist-Boat Conformations: These are higher energy conformations and are generally considered as transition states or intermediates in the process of chair-chair interconversion.

The substituents on the cyclohexane rings (in this case, the ethyl-cyclohexyl group) can occupy either an axial or an equatorial position. The diequatorial conformation is generally more stable than the diaxial or axial-equatorial conformations due to reduced 1,3-diaxial interactions.[9][10]

Interplay of Conformations

The overall conformation of this compound is a result of the interplay between the ethane bridge conformation and the cyclohexane ring conformations.

Figure 1: A diagram illustrating the interplay between the conformations of the ethane bridge and the cyclohexane rings in this compound. The most stable overall conformation is typically the anti-diequatorial arrangement.

Experimental and Computational Characterization

The conformational preferences and energy barriers in this compound and its derivatives can be investigated using a combination of experimental techniques and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature NMR spectroscopy is a powerful tool for studying conformational dynamics. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the relative populations of different conformers and the energy barriers for their interconversion. Both ¹H and ¹³C NMR can provide valuable information about the molecular structure.[11][12][13]

Computational Chemistry

Molecular mechanics and quantum mechanics calculations are widely used to model the potential energy surface of molecules like this compound. These methods can provide detailed information about the geometries, relative energies, and vibrational frequencies of different conformers.

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (C-C-C-C) |

| anti-diequatorial | 0 (Reference) | ~180° |

| gauche-diequatorial | > 0 | ~60° |

| anti-axial-equatorial | > 0 | ~180° |

| gauche-axial-equatorial | > 0 | ~60° |

Table 1: A representative summary of the relative energies of different conformers of trans-1,2-dicyclohexylethane, as would be determined by computational methods. The anti-diequatorial conformer is the most stable.

Experimental Protocol: Conformational Analysis by Variable-Temperature NMR

This protocol outlines a general procedure for studying the conformational equilibrium of this compound using ¹H NMR spectroscopy.

Objective

To determine the energy difference (ΔG°) between the major and minor conformers of this compound and the activation energy (ΔG‡) for their interconversion.

Materials

-

This compound sample

-

Deuterated solvent (e.g., deuterated toluene, d₈-toluene)

-

NMR spectrometer with variable temperature capabilities

-

NMR tubes

Procedure

-

Sample Preparation: Prepare a dilute solution of this compound in the deuterated solvent in an NMR tube.

-

Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature to identify the chemical shifts of the protons in the molecule.

-

Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe and acquire spectra at regular intervals. As the temperature is lowered, the rate of conformational interconversion will decrease.

-

Coalescence Temperature: Identify the temperature at which two distinct signals from the different conformers begin to broaden and merge into a single peak. This is the coalescence temperature (Tc).

-

Slow-Exchange Spectra: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

-

Data Analysis:

-

From the slow-exchange spectra, integrate the signals corresponding to the major and minor conformers to determine their relative populations (Keq).

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(Keq).

-

Use the coalescence temperature (Tc) and the difference in chemical shifts (Δν) of the two signals to estimate the rate constant for interconversion (k) at Tc using the appropriate equations.

-

Calculate the activation energy (ΔG‡) for the conformational interconversion from the rate constant at the coalescence temperature.

-

Figure 2: A flowchart outlining the key steps in the experimental workflow for the conformational analysis of this compound using variable-temperature NMR spectroscopy.

Conclusion

The molecular structure and conformational landscape of this compound are governed by a delicate balance of steric and electronic effects. A thorough understanding of its stereoisomers and the conformational preferences of the ethane bridge and cyclohexane rings is crucial for its effective application in areas such as materials science and asymmetric synthesis. The combination of experimental techniques like NMR spectroscopy and computational modeling provides a powerful approach to elucidating the complex conformational dynamics of this fundamental molecular scaffold.

References

-

SpectraBase. (n.d.). 1,2-Dicyclohexan-2-one-1-ylethane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

-

Bojaryn, K. (n.d.). Kevin Bojaryn's research while affiliated with University of Duisburg-Essen and other places. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1R,2R)-1,2-Dicyclohexylethane-1,2-diol. PubChem. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1,2-dicyclohexyl-1,2-ethanedione. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1,2-dicyclohexyl-1,2-ethanediol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H26). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dicyclohexyl-ethane-1,2-diol. PubChem. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Michigan State University Department of Chemistry. (n.d.). Substituted Cyclohexane Conformations. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,2-dichloroethane in anti (left) and gauche (right) conformations.... Retrieved from [Link]

-

Wikipedia. (n.d.). Gauche effect. Retrieved from [Link]

- Duarte, D. J. R., & Ramalho, T. C. (2007). Is there a general rule for the gauche effect in the conformational isomerism of 1,2-disubstituted ethanes?. The Journal of Physical Chemistry A, 111(30), 7233–7236.

-

Noble chemistry with babita chaudhary. (2021, October 19). Conformations of 1,2- disubstituted cyclohexanes [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2018, January 14). Why does 1,2-dimethylcyclohexane only possess three stereoisomers? [duplicate]. Retrieved from [Link]

-

ResearchGate. (2015, July 29). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

ResearchGate. (2007, August 7). Is There a General Rule for the Gauche Effect in the Conformational Isomerism of 1,2-Disubstituted Ethanes? | Request PDF. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (1R,2R)-1,2-Dicyclohexylethane-1,2-diol | C14H26O2 | CID 10633028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Dicyclohexyl-ethane-1,2-diol | C14H26O2 | CID 4424117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. idc-online.com [idc-online.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Gauche effect - Wikipedia [en.wikipedia.org]

- 9. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1,2-Dichloro-2-ethoxyethane(623-46-1) 1H NMR spectrum [chemicalbook.com]

- 12. This compound | C14H26 | CID 76838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scs.illinois.edu [scs.illinois.edu]

A Deep Dive into the Spectroscopic Signature of 1,2-Dicyclohexylethane

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1,2-Dicyclohexylethane is a saturated hydrocarbon consisting of two cyclohexane rings linked by an ethane bridge. As a non-functionalized alkane, its structural elucidation relies heavily on a comprehensive analysis of its spectroscopic data. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectral characteristics is fundamental for its unambiguous identification in complex mixtures, for quality control in synthesis, and as a reference standard in various chemical and pharmaceutical applications. The insights provided herein are grounded in established spectroscopic principles and data from authoritative sources, offering a practical and in-depth resource for scientists.

Molecular Structure and Symmetry Considerations

A foundational understanding of the molecule's structure is paramount to interpreting its spectra. This compound possesses a high degree of symmetry, which significantly simplifies its NMR spectra. The molecule has a plane of symmetry dissecting the ethane bridge, rendering the two cyclohexyl rings chemically equivalent. Within each ring, further symmetry elements dictate the number of unique carbon and proton environments.

Caption: Molecular Structure of this compound with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: A Predicted Analysis

The protons can be categorized into three main groups:

-

Ethane bridge protons (-CH₂-CH₂-) : These are chemically equivalent and adjacent to the cyclohexyl methine proton.

-

Cyclohexyl methine proton (CH) : The single proton on the carbon attached to the ethane bridge.

-

Cyclohexyl methylene protons (-CH₂-) : The remaining ten protons on each cyclohexyl ring, which exist in axial and equatorial positions, leading to further complexity.

Due to the free rotation around the C-C single bonds and the chair-chair interconversion of the cyclohexane rings, the protons on the cyclohexyl ring will appear as a series of broad, overlapping multiplets.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 1.70 | Multiplet | 10H | Cyclohexyl protons (axial) |

| ~ 1.61 | Multiplet | 2H | Cyclohexyl methine proton |

| ~ 1.18 | Multiplet | 10H | Cyclohexyl protons (equatorial) |

| ~ 0.85 | Multiplet | 4H | Ethane bridge protons |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is significantly simpler than the proton spectrum due to the lack of carbon-carbon coupling (in standard broadband-decoupled spectra) and a wider chemical shift range. Given the molecule's symmetry, only four unique carbon signals are expected. PubChem contains a reference to a ¹³C NMR spectrum for this compound, confirming the utility of this technique for its identification.[1]

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~ 38.0 | CH | C1 |

| ~ 33.5 | CH₂ | C2, C6 |

| ~ 27.0 | CH₂ | C3, C5 |

| ~ 26.5 | CH₂ | C4 |

| ~ 30.0 | CH₂ | Ethane Bridge |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 512-1024 scans).

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane. The key diagnostic peaks arise from C-H stretching and bending vibrations. No other functional group absorptions are expected, making IR a useful tool for confirming the absence of impurities like alcohols, ketones, or alkenes.

Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Mode | Intensity |

| 2960-2850 | C-H stretch (sp³ C-H) | Strong |

| 1465-1445 | -CH₂- scissoring (bend) | Medium |

| 1380-1370 | -CH₃ symmetric bend (if present as an impurity) | Weak-Medium |

| ~725 | -CH₂- rocking (for chains of 4+ carbons) | Weak |

The most prominent features will be the strong C-H stretching absorptions just below 3000 cm⁻¹. The bending vibrations provide further confirmation of the alkane structure.

Experimental Protocol: IR Spectroscopy

Objective: To obtain a transmission or ATR IR spectrum of this compound.

Methodology (using Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

If the sample is a liquid, place a single drop onto the center of the ATR crystal.

-

If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Initiate the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum.

-

-

Data Processing:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks and compare them to known alkane absorption frequencies.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains a reference mass spectrum for this compound, confirming its fragmentation behavior.[1]

The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 194, corresponding to the molecular weight of C₁₄H₂₆.[1]

Key Fragmentation Pathways:

The primary fragmentation pathway for alkanes involves the cleavage of C-C bonds. For this compound, the most significant fragmentations are:

-

Loss of a cyclohexyl radical (•C₆H₁₁) : Cleavage of the bond between the ethane bridge and one of the cyclohexyl rings results in a stable secondary carbocation. This is often a prominent peak.

-

M⁺ (m/z 194) → [C₈H₁₅]⁺ (m/z 111) + •C₆H₁₁

-

-

Formation of the cyclohexyl cation ([C₆H₁₁]⁺) : Cleavage of the central C-C bond of the ethane bridge. The resulting cyclohexyl cation is a very common fragment for cyclohexyl-containing compounds.

-

M⁺ (m/z 194) → [C₆H₁₁]⁺ (m/z 83) + •C₈H₁₅

-

-

Further Fragmentation of the Cyclohexyl Ring : The cyclohexyl cation (m/z 83) can undergo further fragmentation through the loss of ethylene (C₂H₄) or other small neutral molecules, leading to a series of smaller peaks (e.g., m/z 55, 41).

Caption: Primary fragmentation pathways of this compound in EI-MS.

Summary of Key Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Relative Intensity |

| 194 | [C₁₄H₂₆]⁺• (Molecular Ion) | Low |

| 111 | [C₈H₁₅]⁺ | Medium |

| 83 | [C₆H₁₁]⁺ | High (Often Base Peak) |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | Medium |

Experimental Protocol: GC-MS

Objective: To obtain an electron ionization mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

Mass Spectrometer (MS):

-

Interface Temperature: Set to ~280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV. Set source temperature to ~230°C.

-

Mass Analyzer: Set to scan a mass range of m/z 40-400.

-

-

-

Analysis:

-

Inject 1 µL of the sample solution into the GC.

-

Acquire the data. The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting this compound.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Analyze the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its structure. While ¹H NMR is complex due to signal overlap, ¹³C NMR offers a simple and diagnostic fingerprint of the molecule's carbon skeleton. IR spectroscopy is primarily used to confirm the absence of other functional groups. Mass spectrometry provides definitive molecular weight information and a predictable fragmentation pattern dominated by the stable cyclohexyl cation. Together, these techniques offer a robust and self-validating system for the characterization of this compound, essential for its use in research and development.

References

-

SpectraBase. (n.d.). 1,2-Dicyclohexan-2-one-1-ylethane. Wiley-VCH GmbH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76838, this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,2-Dicyclohexylethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dicyclohexylethane, a saturated hydrocarbon, presents a unique molecular architecture characterized by two cyclohexane rings bridged by an ethane linker. This structure imparts notable properties such as high thermal stability and a desirable viscosity index, making it a compound of interest in various specialized applications. While the parent compound serves as a foundational scaffold, its functionalized derivatives have garnered significant attention in the field of asymmetric synthesis. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identifiers, physicochemical properties, synthesis methodologies, key applications, and detailed spectral analysis for its characterization.

Core Identifiers and Chemical Structure

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and research. This section provides the core identifiers for this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 3321-50-4 | [1] |

| PubChem CID | 76838 | [1] |

| EC Number | 222-032-6 | [1] |

| IUPAC Name | 1-(2-cyclohexylethyl)cyclohexane | [1] |

| Molecular Formula | C₁₄H₂₆ | [1] |

| SMILES | C1CCC(CC1)CCC2CCCCC2 | [2] |

| InChI | InChI=1S/C14H26/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-12H2 | [2] |

| InChIKey | IBLVSWYGUFGDMF-UHFFFAOYSA-N | [2] |

Diagram 1: 2D Structure of this compound

Caption: 2D representation of the this compound molecule.

Physicochemical and Safety Profile

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 194.36 g/mol | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| XLogP3-AA (Computed) | 6.8 | [1] |

Safety Information

From a safety perspective, this compound is classified as harmful if swallowed.[1]

Table 3: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statement |

| Warning | H302: Harmful if swallowed |

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the catalytic hydrogenation of aromatic precursors, most notably stilbene (1,2-diphenylethylene). This process involves the saturation of both the aromatic rings and the central double bond.

Catalytic Hydrogenation of Stilbene

The complete reduction of stilbene to this compound can be achieved using a platinum-on-carbon (Pt/C) catalyst in the presence of a co-catalyst such as iron (Fe) powder. The reaction is typically carried out in a mixed solvent system, for example, 2-propanol and water.

Diagram 2: Synthesis of this compound from Stilbene

Caption: Catalytic hydrogenation of stilbene to this compound.

Experimental Protocol: Catalytic Hydrogenation of Stilbene

The following is a representative experimental protocol for the synthesis of this compound from stilbene.

Materials:

-

Stilbene

-

10% Platinum on carbon (Pt/C)

-

Iron (Fe) powder

-

2-Propanol

-

Deionized water

Procedure:

-

To a reaction vessel, add stilbene (1.0 eq), 10% Pt/C (e.g., 5 mol%), and Fe powder (e.g., 5 mol%).

-

Add a solvent mixture of 2-propanol and water.

-

The reaction mixture is heated and stirred. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to remove the solvents.

-

The resulting crude product can be purified by column chromatography to yield pure this compound.[3]

Causality behind Experimental Choices:

-

Catalyst System (Pt/C and Fe): Platinum on carbon is a highly effective catalyst for the hydrogenation of both alkenes and aromatic rings. The addition of iron powder as a co-catalyst can enhance the catalytic activity.[3]

-

Solvent System (2-Propanol/Water): This mixed solvent system provides good solubility for the starting material and facilitates the reaction. 2-Propanol can also act as a hydrogen source in certain catalytic systems.[3]

-

Heat: The hydrogenation of aromatic rings typically requires elevated temperatures to overcome the activation energy associated with breaking the aromaticity.

Applications of this compound

The robust and stable nature of the this compound scaffold lends itself to applications where thermal and chemical resistance are crucial.

-

Specialized Lubricants: Due to its high thermal stability and favorable viscosity index, this compound and its derivatives are explored as components in high-performance lubricants. Alkyl cyclohexyl esters, which share a similar structural motif, have been shown to be effective as polar co-base stocks for poly-α-olefins (PAOs) and gas-to-liquid (GTL) materials, exhibiting low volatility and viscosity.[4]

-

Solvents: Its hydrocarbon nature and thermal stability make it a potential candidate as a high-boiling, non-polar solvent in specific chemical processes.

Spectroscopic Characterization

A comprehensive analysis of the spectral data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show a set of signals corresponding to the different carbon environments in the molecule. Due to the symmetry of the molecule, the number of unique carbon signals will be less than the total number of carbon atoms. The chemical shifts will be in the aliphatic region, characteristic of sp³ hybridized carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will exhibit complex multiplets in the aliphatic region, typically between 0.8 and 1.8 ppm. The signals arise from the protons on the cyclohexane rings and the ethane bridge. A detailed analysis of a ¹H NMR spectrum of this compound synthesized from stilbene showed signals in the range of δ 1.70-1.62 ppm.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

-

Molecular Ion: The molecular ion peak (M⁺) would be observed at m/z = 194, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of alkanes is often characterized by the loss of alkyl fragments. For this compound, characteristic fragmentation would involve the cleavage of the C-C bonds in the cyclohexane rings and the ethane bridge, leading to a series of fragment ions with a difference of 14 mass units (CH₂). The most abundant fragments are often stabilized carbocations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon.

-

C-H Stretching: Strong absorption bands are expected in the region of 2850-2960 cm⁻¹, corresponding to the C-H stretching vibrations of the CH₂ and CH groups in the cyclohexane rings and the ethane bridge.

-

C-H Bending: Absorption bands in the range of 1440-1470 cm⁻¹ are attributed to the scissoring and bending vibrations of the CH₂ groups.

Conclusion

This compound is a molecule with a simple yet robust structure that provides it with valuable physicochemical properties, particularly high thermal stability. Its synthesis is readily achievable through the catalytic hydrogenation of stilbene. While its direct applications are specialized, its core structure is a key building block for more complex and functionalized molecules that find use in advanced areas such as asymmetric catalysis. The comprehensive spectral data presented in this guide serves as a valuable resource for its unambiguous identification and characterization in research and industrial settings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C14H26). [Link]

-

ResearchGate. Reduction of Stilbene under Different Conditions. [Link]

- Google Patents.

Sources

An In-Depth Technical Guide to the Synthesis of 1,2-Dicyclohexylethane and Its Derivatives for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1,2-dicyclohexylethane and its structurally significant derivatives. Recognizing the burgeoning interest in saturated carbocyclic scaffolds in medicinal chemistry, this document details robust and scalable methodologies for the preparation of the parent alkane and its key functionalized analogues, including diols and diamines. Particular emphasis is placed on the stereoselective synthesis of chiral derivatives, which have emerged as powerful ligands and building blocks in asymmetric catalysis, a critical tool in modern drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the synthesis and application of this versatile molecular framework.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core, a simple yet elegant saturated bicyclic alkane, represents a valuable scaffold in the design of novel therapeutic agents. Its inherent three-dimensionality and conformational rigidity, conferred by the two cyclohexane rings, provide a fixed and predictable orientation for appended functional groups. This structural pre-organization can lead to enhanced binding affinity and selectivity for biological targets, a crucial aspect in the rational design of potent and safe pharmaceuticals.

The true synthetic and medicinal value of the this compound framework is unlocked through the introduction of functional groups, leading to a diverse array of derivatives. Among these, the chiral 1,2-diols and 1,2-diamines have garnered significant attention. These C2-symmetric molecules are not only valuable synthons in their own right but also serve as highly effective chiral ligands in a multitude of asymmetric transformations.[1] The ability to control stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The derivatives of this compound provide a reliable platform for achieving high levels of enantioselectivity in the synthesis of complex chiral molecules.[2]

This guide will explore the primary synthetic routes to this compound and its key derivatives, offering detailed experimental protocols and a critical analysis of the advantages and limitations of each approach.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent this compound can be achieved through several classical and modern organic transformations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Catalytic Hydrogenation of Biphenyl

A straightforward and atom-economical approach to this compound is the complete hydrogenation of biphenyl. This method involves the saturation of both aromatic rings under a hydrogen atmosphere in the presence of a suitable catalyst.

Causality of Experimental Choices:

-

Catalyst: Noble metal catalysts such as platinum, palladium, and rhodium on a high-surface-area support like activated carbon (Pd/C, Pt/C) are typically employed due to their high activity in aromatic ring hydrogenation. Nickel-based catalysts, such as Raney nickel, can also be effective, offering a more cost-effective alternative.

-

Solvent: Inert solvents that can withstand the reaction conditions, such as ethanol, ethyl acetate, or acetic acid, are commonly used.

-

Pressure and Temperature: High pressures of hydrogen (typically >50 atm) and elevated temperatures are often necessary to drive the complete saturation of the aromatic rings.

Experimental Protocol: Catalytic Hydrogenation of Biphenyl

-

Reaction Setup: A high-pressure autoclave is charged with biphenyl (1.0 eq) and a catalytic amount of 10% Pd/C (typically 1-5 mol% of palladium).

-

Solvent Addition: An appropriate solvent, such as ethanol, is added to dissolve the biphenyl.

-

Inerting: The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Hydrogenation: The vessel is pressurized with hydrogen to the desired pressure (e.g., 100 atm) and heated to the target temperature (e.g., 100-150 °C) with vigorous stirring.

-

Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Workup: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by distillation or recrystallization to afford pure this compound.

Data Summary: Catalytic Hydrogenation of Biphenyl

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Reference |

| 10% Pd/C | 100 | 120 | Ethanol | >95 | Generic Protocol |

| Raney Ni | 150 | 150 | Ethanol | ~90 | Generic Protocol |

Reductive Coupling of Cyclohexylmethyl Halides

Reductive coupling reactions provide an alternative route to this compound, starting from readily available cyclohexylmethyl halides. The Wurtz reaction is a classic example of such a transformation.

The Wurtz reaction involves the treatment of an alkyl halide with sodium metal in an anhydrous ether solvent to form a new carbon-carbon bond.[3]

Causality of Experimental Choices:

-

Reactant: Cyclohexylmethyl bromide or iodide are suitable starting materials. The iodide is generally more reactive.

-

Reagent: Sodium metal is the classical reducing agent for this coupling.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial, as Grignard reagents and the organosodium intermediates are highly reactive towards protic solvents like water.

Experimental Protocol: Wurtz Coupling of Cyclohexylmethyl Bromide

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagent Preparation: Small, clean pieces of sodium metal (2.2 eq) are added to the flask containing anhydrous diethyl ether.

-

Initiation: A small amount of cyclohexylmethyl bromide (1.0 eq) dissolved in anhydrous diethyl ether is added from the dropping funnel. The reaction is often initiated by gentle warming.

-

Addition: Once the reaction has initiated (indicated by the formation of a cloudy solution and gentle reflux), the remaining solution of cyclohexylmethyl bromide is added dropwise at a rate that maintains a steady reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.

-

Quenching: The reaction is cooled in an ice bath, and any unreacted sodium is cautiously quenched by the slow, dropwise addition of ethanol.

-

Workup: Water is then carefully added to the mixture. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation.

Workflow for Wurtz Coupling

Caption: Synthetic route to (1R,2R)-DICHED from trans-stilbene.

Experimental Protocol: Synthesis of DICHED

-

Asymmetric Dihydroxylation: trans-Stilbene is subjected to asymmetric dihydroxylation using AD-mix-β, which contains a chiral ligand derived from a cinchona alkaloid, to yield (R,R)-1,2-diphenylethane-1,2-diol with high enantioselectivity. [4]2. Catalytic Hydrogenation: The resulting (R,R)-1,2-diphenylethane-1,2-diol is then hydrogenated under high pressure using a rhodium-on-carbon (Rh/C) or platinum oxide (PtO₂) catalyst to saturate both phenyl rings, affording (1R,2R)-(-)-1,2-dicyclohexylethane-1,2-diol.

Synthesis of Chiral this compound-1,2-diamine

Chiral 1,2-diamines are privileged ligands in asymmetric catalysis. The synthesis of chiral this compound-1,2-diamine can be approached from the corresponding diol or through other stereoselective methods.

Experimental Protocol: From DICHED

-

Activation of Hydroxyl Groups: (1R,2R)-DICHED is treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to convert the hydroxyl groups into good leaving groups (mesylates or tosylates).

-

Azide Displacement: The resulting dimesylate or ditosylate is then reacted with sodium azide in a polar aprotic solvent like DMF to afford the corresponding diazide via an SN2 reaction, which proceeds with inversion of configuration at both stereocenters.

-

Reduction to Diamine: The diazide is subsequently reduced to the diamine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., using Pd/C and H₂). This sequence yields the (1S,2S)-1,2-dicyclohexylethane-1,2-diamine. To obtain the (1R,2R)-enantiomer, one would start with (1S,2S)-DICHED.

Applications in Drug Development: Asymmetric Catalysis

The primary application of chiral this compound derivatives in drug development lies in their use as ligands for transition metal catalysts in asymmetric synthesis. These ligands create a chiral environment around the metal center, enabling the enantioselective formation of a wide range of products.

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine has been shown to be a highly effective ligand in various asymmetric transformations, including:

-

Asymmetric Transfer Hydrogenation of Ketones: Ruthenium complexes of this diamine catalyze the reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity. [2]Chiral alcohols are common structural motifs in many pharmaceuticals.

-

Asymmetric Henry Reaction: Copper complexes of this diamine are effective catalysts for the enantioselective addition of nitroalkanes to aldehydes, a powerful method for constructing carbon-carbon bonds and accessing chiral β-nitro alcohols, which are versatile synthetic intermediates. [2] Case Study: Synthesis of a Chiral Pharmaceutical Intermediate

Performance of Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation

| Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | Acetophenone | 1-Phenylethanol | >99 | 97 | [2] |

| (R,R)-Ts-DPEN | Acetophenone | 1-Phenylethanol | >99 | 98 | [2] |

Conclusion

The this compound scaffold and its chiral derivatives represent a valuable and versatile platform for modern organic synthesis and drug discovery. The synthetic routes outlined in this guide provide robust and adaptable methods for accessing the core structure and its key functionalized analogues. The demonstrated success of the chiral diamine derivatives as ligands in asymmetric catalysis underscores their significant potential for the efficient and stereoselective synthesis of complex chiral molecules, a critical capability in the development of next-generation pharmaceuticals. Further exploration of the synthetic utility of this scaffold and its derivatives is poised to open new avenues in medicinal chemistry and materials science.

References

- Sansano, J. M., & Nájera, C. (2016). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 45(23), 6537-6555.

- BenchChem. (2025). Benchmarking (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: A Comparative Guide for Asymmetric Synthesis. BenchChem Technical Documents.

-

Organic Syntheses Procedure. (n.d.). phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Retrieved from [Link]

-

Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]

-

Wikipedia. (n.d.). Wurtz–Fittig reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Wurtz–Fittig reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained. Retrieved from [Link]

-

Arkat USA. (n.d.). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]

-

Universidad de Alicante. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wurtz-Fittig Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). (r,r)-1,2-diphenyl-1,2-ethanediol (stilbene diol). Retrieved from [Link]

- L.S.College, Muzaffarpur. (2021, December 20). Wurtz–Fittig reaction.

-

ResearchGate. (n.d.). Kevin Bojaryn's research while affiliated with University of Duisburg-Essen and other places. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 General dichloromethane activation cross-coupling reactions. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of. Retrieved from [Link]

-

YouTube. (2025, April 12). Wurtz Reaction - Alkanes Preparation || Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-1,2-Dicyclohexylethane-1,2-diol. Retrieved from [Link]

-

PubMed. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Monobenzylethers of (R,R)-1,2-Diphenylethane-1,2-diol as a Possible Alternative to Cyclohexyl-Based Chiral Auxiliaries in the Stereoselective Reduction of α-Ketoesters. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Asymmetric Dihydroxylation of trans-Stilbene with a New Chiral Ligand prepared using Dihydrocinchonine and the C2 Symmetric Chiral trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP2341047B1 - Cyclohexane derivative and pharmaceutical use thereof.

-

ResearchGate. (n.d.). Fluorescent cyclophanes and their applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalized 5,6‐dihydro‐2H‐1,2,6‐thiadiazine 1,1‐dioxides. Synthesis, structure and chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Dicyclohexylethane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1,2-dicyclohexylethane (C₁₄H₂₆, CAS No: 3321-50-4).[1] As a molecule with relevance in fields ranging from advanced materials to potential applications as a high-density fuel, a thorough understanding of its energetic landscape is crucial for process design, safety assessment, and computational modeling. This document synthesizes available, critically evaluated data for key thermodynamic parameters, including enthalpy of formation, heat capacity, vapor pressure, and phase transitions. The underlying principles of the experimental methodologies used to determine these properties are discussed to provide a deeper context for the data's application and limitations. All quantitative data is presented in standardized tables, and conceptual workflows are illustrated with diagrams to enhance clarity and utility for the target audience of research and development professionals.

Introduction to this compound

This compound is a saturated hydrocarbon characterized by two cyclohexane rings linked by an ethane bridge.[1] Its molecular structure imparts a high density and a unique conformational landscape that influences its physical and chemical behavior. The thermodynamic properties of this compound are fundamental to understanding its stability, reactivity, and phase behavior under varying conditions of temperature and pressure. Such data is indispensable for applications in chemical synthesis, reaction engineering, and in the development of novel materials where precise control of energy transfer is paramount.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a cornerstone of thermochemistry, quantifying the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For this compound, this value provides a direct measure of its intrinsic stability. A more negative enthalpy of formation indicates greater energetic stability. This parameter is critical for calculating the heat of reaction for any chemical transformation involving this molecule, which is fundamental for reactor design and safety analysis.

Critically evaluated data for the enthalpy of formation of this compound in both the liquid and ideal gas phases are available, compiled from multiple experimental determinations.[2]

Table 1: Enthalpy of Formation of this compound

| Phase | Enthalpy of Formation (ΔfH°) (kJ/mol) |

| Liquid | [Data from NIST/TRC WTT] |

| Ideal Gas | [Data from NIST/TRC WTT] |

| Note: Specific values are available through the NIST/TRC Web Thermo Tables (WTT) subscription database.[2] |

Experimental Insight: Combustion Calorimetry

The standard enthalpy of formation of organic compounds like this compound is typically determined indirectly through combustion calorimetry. This robust and highly accurate technique involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment within a device known as a bomb calorimeter.

The causality behind this experimental choice lies in the precision with which the heat released during combustion (the enthalpy of combustion, ΔcH°) can be measured. By applying Hess's Law, and using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the enthalpy of formation of the reactant (this compound) can be calculated with a high degree of confidence. The self-validating nature of this protocol is ensured through calibration of the calorimeter with a standard substance of known heat of combustion, such as benzoic acid, and meticulous control over the completeness of the combustion reaction.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount. It is an essential property for any process involving heat transfer and is crucial for designing heating and cooling systems in a chemical plant. Furthermore, heat capacity data as a function of temperature are vital for calculating changes in enthalpy and entropy over different temperature ranges.

For this compound, experimental data for the heat capacity of the liquid phase at saturation pressure and the ideal gas phase at constant pressure are available over a wide range of temperatures.[2]

Table 2: Heat Capacity of this compound

| Phase | Temperature Range (K) |

| Liquid (at saturation) | 284.59 - 750 |

| Ideal Gas (constant pressure) | 200 - 1000 |

| Note: Specific values as a function of temperature are available through the NIST/TRC Web Thermo Tables (WTT) subscription database.[2] |

Experimental Insight: Adiabatic Calorimetry

The heat capacity of condensed phases is often measured with high accuracy using adiabatic calorimetry. In this method, a known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured. The "adiabatic" aspect is critical; the sample cell is maintained in a vacuum and surrounded by a shield whose temperature is continuously adjusted to match that of the sample, thereby minimizing heat loss to the surroundings. This meticulous control is the reason for the high accuracy of this technique. The choice of adiabatic calorimetry is driven by the need to obtain accurate absolute heat capacity values, which are then integrated to calculate other thermodynamic functions like entropy and enthalpy as a function of temperature.

Phase Change Behavior

The phase transitions of a compound, including melting (fusion) and boiling (vaporization), are fundamental thermodynamic properties that dictate its physical state under given conditions. The temperatures at which these transitions occur, and the enthalpies associated with them, are critical for separation processes, material handling, and defining the operational limits of a process.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a key indicator of a liquid's volatility and is essential for distillation calculations, safety assessments related to flammability, and environmental fate modeling. Experimental vapor pressure data for this compound are available over a broad temperature range.[2] The relationship between vapor pressure and temperature can be used to calculate the enthalpy of vaporization (ΔvapH°) via the Clausius-Clapeyron equation. This value represents the energy required to transform one mole of the liquid into a gas at a constant temperature and pressure.

Table 3: Phase Change Properties of this compound

| Property | Value |

| Normal Boiling Point (K) | [Data from NIST/TRC WTT] |

| Triple Point Temperature (K) | [Data from NIST/TRC WTT] |

| Enthalpy of Fusion (kJ/mol) | [Data from NIST/TRC WTT] |

| Enthalpy of Vaporization (kJ/mol) | [Calculable from vapor pressure data] |

| Note: Specific values are available through the NIST/TRC Web Thermo Tables (WTT) subscription database.[2] |

Experimental Insight: Ebulliometry and Differential Scanning Calorimetry (DSC)

Vapor pressure is often measured using ebulliometric techniques, where the boiling point of the liquid is determined at various controlled pressures. The precision of both temperature and pressure measurement is paramount for the accuracy of the resulting data.

The enthalpy of fusion (melting) is commonly determined using Differential Scanning Calorimetry (DSC). In a DSC experiment, the sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. When the sample melts, it absorbs energy (an endothermic process), resulting in a measurable peak in the heat flow signal. The area of this peak is directly proportional to the enthalpy of fusion. The choice of DSC is justified by its high sensitivity, small sample size requirement, and ability to provide both the melting temperature and the enthalpy of the transition in a single experiment.

Conclusion

The thermodynamic properties of this compound presented in this guide provide a foundational dataset for researchers and engineers. The availability of critically evaluated data for enthalpy of formation, heat capacity, and phase change behavior, derived from rigorous experimental methodologies, enables reliable process modeling, safety analysis, and further scientific investigation. A comprehensive understanding of these properties is a prerequisite for the effective and safe application of this high-density hydrocarbon in advanced technologies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

NIST/TRC Web Thermo Tables (WTT). This compound. National Institute of Standards and Technology. [Link][2]

Sources

An In-depth Technical Guide to the Stereoisomers of 1,2-Dicyclohexylethane: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism of 1,2-dicyclohexylethane, a saturated hydrocarbon with significant implications in stereochemistry, materials science, and as a scaffold in asymmetric synthesis. We will delve into the structural nuances of its diastereomers and enantiomers, explore their conformational preferences, and present robust methodologies for their stereoselective synthesis and separation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization and potential applications of these fascinating molecules.

Introduction: The Structural Landscape of this compound

This compound (C₁₄H₂₆) is a hydrocarbon comprising a central ethane bridge connecting two cyclohexane rings at adjacent positions.[1] While seemingly simple, this molecule presents a rich stereochemical landscape due to the presence of two chiral centers at the points of attachment of the cyclohexyl groups. Understanding the spatial arrangement of these rings is paramount, as it dictates the molecule's physical properties, reactivity, and utility.

This guide will elucidate the fundamental principles of stereoisomerism as they apply to this compound, drawing parallels with more extensively studied 1,2-disubstituted cyclohexanes.[2] We will explore the synthesis, separation, and characterization of its stereoisomers, providing both theoretical grounding and practical experimental protocols.

The Stereoisomers of this compound

The two chiral centers in this compound give rise to three distinct stereoisomers: a meso compound (the cis isomer) and a pair of enantiomers (the trans isomers).

-

cis-1,2-Dicyclohexylethane (a meso compound): In this isomer, the two cyclohexyl groups are on the same side of the ethane bridge. Despite having two chiral centers, the molecule as a whole is achiral due to a plane of symmetry.

-

trans-1,2-Dicyclohexylethane (an enantiomeric pair): Here, the cyclohexyl groups are on opposite sides of the ethane bridge. This arrangement lacks a plane of symmetry, resulting in two non-superimposable mirror images: (1R,2R)-1,2-dicyclohexylethane and (1S,2S)-1,2-dicyclohexylethane. These two isomers are enantiomers.

The relationship between the cis isomer and either of the trans isomers is diastereomeric.[2] Diastereomers have different physical and chemical properties, which allows for their separation using techniques like chromatography or crystallization.

Caption: Stereoisomeric relationships of this compound.

Conformational Analysis: The Dominance of the Equatorial Position

The properties and reactivity of this compound stereoisomers are profoundly influenced by the conformational preferences of the two cyclohexane rings. Each ring can adopt a chair, boat, or twist-boat conformation, with the chair conformation being the most stable.[3] In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position.[4]

The preference for a substituent to occupy the more spacious equatorial position is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformers.[5] Larger substituents have larger A-values, indicating a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[6]

-

trans-1,2-Dicyclohexylethane: The most stable conformation for the trans isomer is the one where both cyclohexyl groups are in equatorial positions on their respective adjacent carbons of the central ethane bridge, which in turn are in an anti-periplanar arrangement. This diequatorial arrangement minimizes steric strain.[7] The diaxial conformation is highly disfavored due to severe steric hindrance.

Caption: Conformational equilibrium of trans-1,2-dicyclohexylethane.

-